N,N'-bis[(dimethylamino)methylene]thiourea

Catalog No.
S1541814
CAS No.
121876-98-0
M.F
C7H14N4S
M. Wt
186.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-bis[(dimethylamino)methylene]thiourea

CAS Number

121876-98-0

Product Name

N,N'-bis[(dimethylamino)methylene]thiourea

IUPAC Name

(1E,3E)-1,3-bis(dimethylaminomethylidene)thiourea

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C7H14N4S/c1-10(2)5-8-7(12)9-6-11(3)4/h5-6H,1-4H3/b8-5+,9-6+

InChI Key

XZJKOXKEGOLKDB-XVYDYJIPSA-N

SMILES

CN(C)C=NC(=S)N=CN(C)C

Canonical SMILES

CN(C)C=NC(=S)N=CN(C)C

Isomeric SMILES

CN(/C=N/C(=S)/N=C/N(C)C)C
  • Hydrogen bond donor and acceptor: The presence of both amine and thione groups allows for participation in hydrogen bonding, which can be crucial for complex formation and selective interactions in various research applications [].
  • Nucleophilicity: The amine groups contribute to the nucleophilic character of the molecule, enabling it to react with electrophilic centers in various organic synthesis reactions [].
  • Lewis basicity: The lone pairs on the nitrogen atoms allow the molecule to act as a Lewis base, forming complexes with metal ions for applications in coordination chemistry and catalysis [].

Catalysis:

  • Asymmetric catalysis: The ability to form complexes with metal ions makes N,N'-bis[(dimethylamino)methylene]thiourea a potential candidate for developing asymmetric catalysts for various organic reactions [].
  • Acid-base catalysis: The molecule's dual hydrogen bond donor and acceptor nature allows it to act as an acid-base catalyst in specific reactions [].

Coordination Chemistry:

  • Metal complex formation: The Lewis basicity of the molecule enables it to form stable complexes with various metal ions, allowing researchers to study their structure, reactivity, and potential applications in various fields [].

Organic Synthesis:

  • Condensation reactions: The nucleophilic character of the amine groups allows N,N'-bis[(dimethylamino)methylene]thiourea to participate in condensation reactions for the synthesis of diverse organic compounds [].

N,N'-bis[(dimethylamino)methylene]thiourea is an organic compound characterized by its molecular formula C₇H₁₄N₄S and a molecular weight of 174.28 g/mol. This compound features a thiourea backbone, which is known for its diverse reactivity and biological significance. The structure consists of two dimethylamino groups attached to a methylene bridge, contributing to its unique properties and applications in various fields, particularly in biochemical research and organic synthesis .

  • Condensation Reactions: It can undergo condensation with aldehydes or ketones, forming various substituted thioureas.
  • Cyclization: This compound can act as a precursor in the synthesis of heterocyclic compounds, particularly thiazadienes, through cyclization reactions .
  • Nucleophilic Substitution: The presence of dimethylamino groups enhances nucleophilicity, allowing for substitution reactions with electrophiles.

These reactions highlight its utility as a versatile building block in organic synthesis.

N,N'-bis[(dimethylamino)methylene]thiourea exhibits notable biological activities. It has been investigated for its potential as a biochemical agent in proteomics research, where it may play roles in enzyme inhibition and modulation of biological pathways. The compound's thiourea moiety is known for its interactions with biological macromolecules, potentially influencing cellular processes .

The synthesis of N,N'-bis[(dimethylamino)methylene]thiourea typically involves the following methods:

  • Direct Condensation: Reacting dimethylamine with carbon disulfide followed by formaldehyde leads to the formation of the thiourea compound.
  • One-Pot Reactions: Recent studies have explored one-pot methods that streamline the synthesis process, enhancing yield and reducing reaction times .
  • Modification of Existing Thioureas: Existing thioureas can be modified to introduce dimethylamino groups through nucleophilic substitution reactions.

These methods underline the compound's accessibility for research and industrial applications.

N,N'-bis[(dimethylamino)methylene]thiourea finds applications in various domains:

  • Biochemical Research: Utilized as a reagent in proteomics and enzyme studies.
  • Organic Synthesis: Acts as a building block for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Catalysis: Functions as an organocatalyst in certain

Interaction studies involving N,N'-bis[(dimethylamino)methylene]thiourea have revealed its ability to form complexes with metal ions and other biomolecules. These interactions can influence catalytic activity and biological efficacy, making it a subject of interest in coordination chemistry and drug design. Research has shown that modifications to the thiourea structure can significantly alter its interaction profiles, impacting both reactivity and biological activity

Several compounds share structural or functional similarities with N,N'-bis[(dimethylamino)methylene]thiourea. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
N,N'-bis(2-dimethylaminophenyl)thioureaContains phenyl groups instead of methyleneEnhanced stability and different reactivity
N,N'-diethylthioureaEthyl groups instead of dimethylDifferent solubility and biological activity
N,N'-bis(benzyl)thioureaBenzyl substituentsPotentially higher lipophilicity

These compounds illustrate variations in substituents that can affect their chemical behavior, biological activity, and applications. The unique combination of dimethylamino groups with a methylene bridge sets N,N'-bis[(dimethylamino)methylene]thiourea apart from others, particularly in terms of reactivity and potential applications in biochemical contexts

XLogP3

0.5

Dates

Last modified: 08-15-2023

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